molecular formula C8H7BrN2 B15204866 5-Bromo-7-methylpyrazolo[1,5-a]pyridine

5-Bromo-7-methylpyrazolo[1,5-a]pyridine

Cat. No.: B15204866
M. Wt: 211.06 g/mol
InChI Key: BPVWZDXJOIIFKP-UHFFFAOYSA-N
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Description

5-Bromo-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-bromo-2-methylpyridine with suitable electrophiles under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

5-Bromo-7-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is explored for its electronic and photophysical properties, making it useful in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyrazolo[1,5-a]pyridine
  • 3-Bromo-5-phenylpyrazolo[1,5-a]pyridine
  • 5-Bromo-7-phenylpyrazolo[1,5-a]pyridine

Uniqueness

5-Bromo-7-methylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-7-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-7(9)5-8-2-3-10-11(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVWZDXJOIIFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=NN12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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